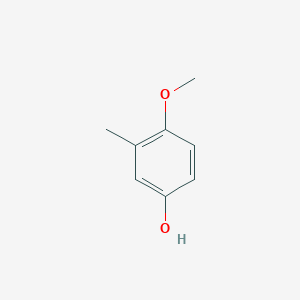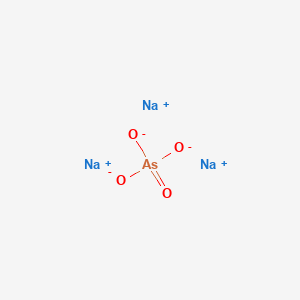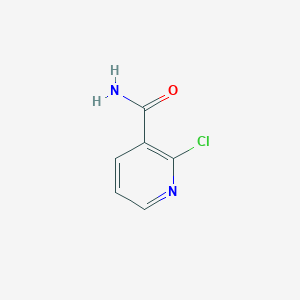
2-氯烟酰胺
描述
Synthesis Analysis
The synthesis of 2-chloronicotinamide and its derivatives involves several key methods, including biocatalytic hydrolysis and regioselective Suzuki coupling. Biocatalytic hydrolysis of chlorinated nicotinamides by specific amidases from Pantoea sp. offers a green and efficient pathway for 2-CA production, overcoming challenges related to low amidase activity for 2-chloronicotinamide (Zheng et al., 2018). Additionally, the regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by palladium(0) species chelation, represents an efficient synthetic approach to 2-aryl-6-chloronicotinamides (Yang et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-chloronicotinamide derivatives has been elucidated through various studies, demonstrating diverse supramolecular structures. These structures range from one-dimensional to three-dimensional frameworks, heavily influenced by hydrogen bonding, aromatic pi...pi stacking interactions, and substituent effects on the nicotinamide ring. Notably, the presence of chlorine substitution plays a critical role in the molecular docking and activity of enzymes involved in the biocatalysis processes (Cuffini et al., 2006).
Chemical Reactions and Properties
2-Chloronicotinamide undergoes various chemical reactions, including hydrolysis and coupling, to produce 2-chloronicotinic acid and its derivatives. These reactions are central to the compound's applications in synthesizing pharmaceuticals and agrochemicals. The efficiency of these reactions, particularly the biocatalytic hydrolysis, is significantly enhanced through the engineering of enzymes for improved catalytic properties (Tang et al., 2018).
Physical Properties Analysis
The physical properties of 2-chloronicotinamide, including its crystalline structure and vibrational spectra, have been studied through techniques like Fourier transform infrared (FTIR) and Raman spectroscopy. These studies provide insights into the compound's stability, reactivity, and potential interactions with other molecules, which are crucial for its application in synthesis processes (Karabacak et al., 2008).
科学研究应用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been tested against various Gram-positive and Gram-negative bacteria .
Methods of Application
The compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Enzymatic Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
Results or Outcomes
Synthesis of Nicotinamide Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
2-Chloronicotinamide is used in the synthesis of nicotinamide derivatives . These derivatives are then studied for various biological applications .
Methods of Application
The compounds are synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They are then investigated computationally at the B3LYP/6–31+G (d,p) level .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
Results or Outcomes
Antibacterial and Antibiofilm Properties
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been tested against various Gram-positive and Gram-negative bacteria .
Methods of Application
The compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Enzymatic Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
安全和危害
属性
IUPAC Name |
2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145983 | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinamide | |
CAS RN |
10366-35-5 | |
| Record name | 2-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

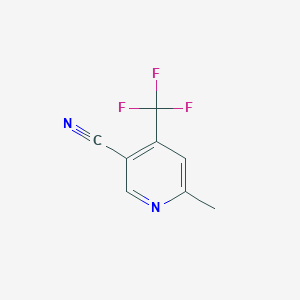
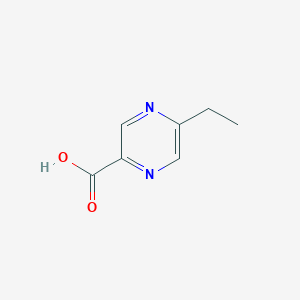
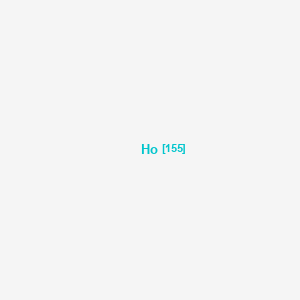
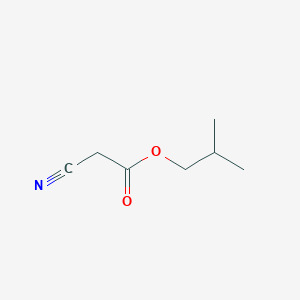
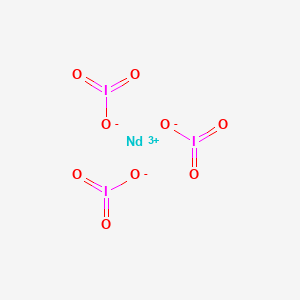
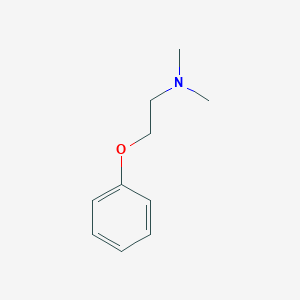
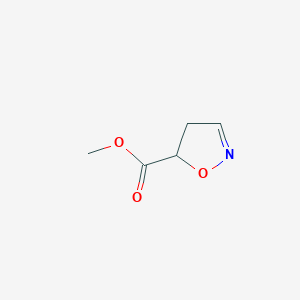
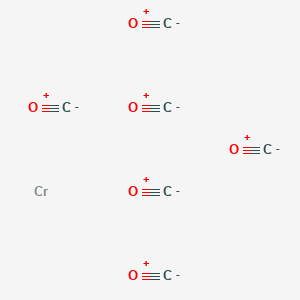
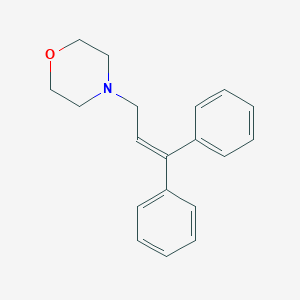
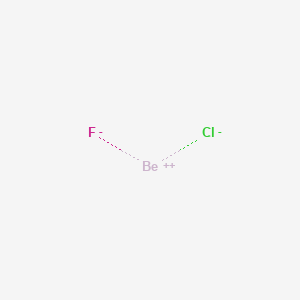

![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
